cis-13-Octadecenoic acid

Catalog No.
S626834
CAS No.
13126-39-1
M.F
C18H34O2
M. Wt
282.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-13-Octadecenoic acid

CAS Number

13126-39-1

Product Name

cis-13-Octadecenoic acid

IUPAC Name

(E)-octadec-13-enoic acid

Molecular Formula

C18H34O2

Molecular Weight

282.5 g/mol

InChI

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h5-6H,2-4,7-17H2,1H3,(H,19,20)/b6-5+

InChI Key

BDLLSHRIFPDGQB-AATRIKPKSA-N

SMILES

CCCCC=CCCCCCCCCCCCC(=O)O

Synonyms

13-octadecenoic acid, 13-octadecenoic acid, (E)-isomer, 13-octadecenoic acid, sodium salt, (Z)-isomer

Canonical SMILES

CCCCC=CCCCCCCCCCCCC(=O)O

Isomeric SMILES

CCCC/C=C/CCCCCCCCCCCC(=O)O

Occurrence and Potential Functions

cis-13-Octadecenoic acid, also known as (13Z)-octadecenoic acid, is a monounsaturated fatty acid. It has been identified in various sources, including bovine milk fat []. Research suggests that it may play a role in biological processes, although the specific functions are still under investigation [].

Potential Health Effects

Limited research is available on the potential health effects of cis-13-octadienoic acid in humans. More research is needed to determine its safety and efficacy for any specific use.

Research Applications

cis-13-Octadecenoic acid is used in some scientific research, such as studies on:

  • Fatty acid metabolism: Researchers may investigate how the body absorbs, transports, and utilizes cis-13-octadecenoic acid compared to other fatty acids [].
  • Milk fat composition: Studies may explore the presence and potential functions of cis-13-octadecenoic acid in milk fat from different sources [].

Cis-13-Octadecenoic acid, also known as (13Z)-octadecenoic acid, is a monounsaturated fatty acid with the molecular formula C₁₈H₃₄O₂ and a molecular weight of 282.4614 g/mol. It features a cis double bond at the 13th carbon position of the octadecenoic chain, which distinguishes it from its trans isomer, trans-13-octadecenoic acid. This compound is recognized for its role in various biological processes and its presence in certain natural oils .

The specific mechanism of action of cis-13-octadecenoic acid remains unclear. However, due to its fatty acid nature, it is likely to be incorporated into cellular membranes, potentially influencing membrane fluidity and function [].

Typical of fatty acids, including:

  • Esterification: Reacting with alcohols to form esters, commonly used in biodiesel production.
  • Hydrogenation: Undergoing hydrogenation can convert the cis double bond into a saturated fatty acid.
  • Oxidation: Can be oxidized to form various products, including aldehydes and carboxylic acids.

These reactions are crucial for modifying the compound for various applications in food and industrial sectors.

Cis-13-Octadecenoic acid exhibits significant biological activities:

  • Antioxidant Properties: It has been shown to possess antioxidant capabilities that can protect cells from oxidative stress.
  • Anti-inflammatory Effects: Studies suggest that this fatty acid may help reduce inflammation markers in various biological systems.
  • Metabolic Role: It serves as a substrate for the synthesis of complex lipids and plays a role in cellular signaling pathways .

Cis-13-Octadecenoic acid can be synthesized through several methods:

  • Natural Extraction: It can be extracted from natural sources such as certain plant oils (e.g., olive oil).
  • Chemical Synthesis: Synthetic routes often involve the use of starting materials like oleic acid, followed by specific reactions to introduce the cis double bond at the correct position.
  • Microbial Fermentation: Certain microorganisms can produce this fatty acid through fermentation processes.

These methods allow for both large-scale production and laboratory synthesis.

Cis-13-Octadecenoic acid has diverse applications across various fields:

  • Food Industry: Used as a flavoring agent and preservative due to its antioxidant properties.
  • Cosmetics: Incorporated into skincare products for its moisturizing and anti-inflammatory benefits.
  • Pharmaceuticals: Investigated for potential therapeutic uses due to its biological activity.
  • Biodiesel Production: Serves as a feedstock for biodiesel due to its favorable properties for transesterification .

Research has indicated that cis-13-octadecenoic acid interacts with various biological molecules:

  • Lipid Membranes: It influences membrane fluidity and integrity, affecting cellular functions.
  • Enzyme Activity: It may modulate the activity of enzymes involved in lipid metabolism.
  • Cell Signaling Pathways: Studies suggest it plays a role in signaling pathways related to inflammation and metabolism .

These interactions highlight its importance in biological systems.

Cis-13-Octadecenoic acid shares structural similarities with other fatty acids but has unique features due to its specific cis configuration at the 13th carbon. Here are some comparable compounds:

Compound NameStructure TypeDouble Bond PositionNotable Characteristics
Oleic AcidMonounsaturatedC-9Widely found in olive oil; anti-inflammatory properties.
Linoleic AcidPolyunsaturatedC-9, C-12Essential fatty acid; involved in cell signaling.
Trans-13-Octadecenoic AcidMonounsaturatedC-13Has a trans configuration; different metabolic effects.
Palmitoleic AcidMonounsaturatedC-9Found in fish oils; beneficial for heart health.

Cis-13-Octadecenoic acid is unique due to its specific configuration and resultant biological activities, making it an important compound for research and application across various fields.

The scientific investigation of cis-13-Octadecenoic acid exists within the broader historical context of fatty acid research, which gained significant momentum in the early 20th century. While the compound itself wasn't among the earliest fatty acids to be characterized, its identification emerged from systematic efforts to catalog and understand the diverse fatty acid profiles found in nature. The development of advanced analytical techniques, particularly gas chromatography and mass spectrometry, facilitated the identification and structural elucidation of positional isomers like cis-13-Octadecenoic acid, allowing researchers to distinguish it from more abundant octadecenoic acids such as oleic acid (cis-9-Octadecenoic acid) and petroselinic acid (cis-6-Octadecenoic acid).

The characterization of cis-13-Octadecenoic acid benefited significantly from the foundational work on fatty acid chemistry established by pioneers like Chevreul, who in 1823 recognized the nature of oleic acid, though its structure wasn't definitively elucidated until later through a series of complex chemical reactions. The development of the ozonisation method for determining the position of unsaturated linkages, first applied to lipidology in 1903 by Molinari, proved instrumental in precisely locating double bonds in fatty acid structures. These methodological advances ultimately enabled researchers to identify and characterize cis-13-Octadecenoic acid as a distinct entity with unique properties and distribution patterns in biological systems.

Significance in Monounsaturated Fatty Acid Research

cis-13-Octadecenoic acid represents an important but relatively less studied member of the monounsaturated fatty acid (MUFA) family. Its significance in MUFA research lies primarily in expanding our understanding of how double bond position affects both physical properties and biological functions. While oleic acid (cis-9-Octadecenoic acid) remains the most abundant and extensively studied MUFA, positional isomers like cis-13-Octadecenoic acid offer valuable insights into structure-function relationships within this important class of lipids.

Research has demonstrated that the position of the double bond significantly influences melting point, oxidative stability, and biological activity. For instance, petroselinic acid (cis-6-Octadecenoic acid) has a melting temperature of 30°C, whereas oleic acid melts at 14°C, illustrating how the location of the double bond affects physical properties. Similar structure-function relationships likely exist for cis-13-Octadecenoic acid, though these have been less extensively characterized. Recent evidence suggests that certain monounsaturated fatty acids may have been evolutionarily optimized, with studies showing that across-species variation in average chain length and proportion of MUFAs is better explained by stabilizing selection models than by other evolutionary models. This indicates that specific MUFA compositions, possibly including cis-13-Octadecenoic acid in certain contexts, may confer adaptive advantages.

Evolution of Scientific Understanding

The scientific understanding of cis-13-Octadecenoic acid has evolved significantly from basic structural characterization to more nuanced investigations of its occurrence, metabolism, and biological functions. Early research focused primarily on identifying and cataloging this fatty acid as part of broader lipid profiling efforts in various biological samples. With advances in analytical chemistry, particularly the development of highly sensitive chromatographic techniques, researchers have been able to detect and quantify cis-13-Octadecenoic acid with greater precision, revealing its presence in diverse biological sources.

More recent investigations have begun to explore the biological activities of cis-13-Octadecenoic acid, particularly in the context of immune modulation. A groundbreaking 2025 study identified this compound as a novel regulator of cytosolic nucleic acid sensing pathways, demonstrating its ability to inhibit type I interferon signaling. This finding represents a significant advancement in understanding the immunomodulatory properties of cis-13-Octadecenoic acid and suggests potential therapeutic applications for conditions characterized by dysregulated interferon responses.

The evolution of scientific understanding has also been marked by increased recognition of the importance of fatty acid isomers in health and disease. As research continues to illuminate the distinct biological effects of different octadecenoic acid isomers, cis-13-Octadecenoic acid is likely to receive greater attention as a potentially bioactive lipid with unique properties and applications.

Enzymatic Mechanisms in cis-13-Octadecenoic Acid Formation

The biosynthesis of cis-13-octadecenoic acid is mediated by specialized enzyme systems that introduce double bonds into saturated fatty acid precursors. In plants such as Thunbergia laurifolia, a Δ6-18:0-acyl carrier protein (ACP) desaturase catalyzes the formation of a double bond at the sixth carbon of stearoyl-ACP (18:0-ACP), yielding cis-6-octadecenoic acid (petroselinic acid) [1]. While this enzyme primarily generates Δ6 products, homologous desaturases in related species exhibit positional specificity that may contribute to Δ13 desaturation under certain conditions. For instance, substrate channeling or interactions with elongases could shift double bond positioning during chain elongation.

Following desaturation, thioesterases such as FatA hydrolyze the acyl-ACP intermediate to release free fatty acids. Although Thunbergia FatA shows no inherent preference for Δ13-18:1-ACP, its overexpression in transgenic Camelina sativa seeds increases petroselinic acid accumulation by enhancing total thioesterase activity [1]. This suggests that cis-13-octadecenoic acid production may depend on kinetic factors (e.g., substrate availability and enzyme promiscuity) rather than strict substrate specificity. In yeast, peroxisomal thioesterase 1 (PTE1) facilitates β-oxidation of unsaturated fatty acids by cleaving acyl-CoA intermediates, a mechanism that could similarly influence cis-13-octadecenoic acid levels in lipid metabolism [3].

Metabolic Fate in Different Organisms

The degradation and utilization of cis-13-octadecenoic acid vary significantly across taxa. In Saccharomyces cerevisiae, β-oxidation proceeds via a thioesterase-dependent pathway where 3,5-tetradecadienoyl-CoA intermediates are hydrolyzed to free fatty acids before further catabolism [3]. This bypasses the need for dienoyl-CoA isomerases and allows efficient processing of unsaturated chains. Contrastingly, Pseudomonas putida employs a cis-trans isomerase to convert cis-13-octadecenoic acid into its trans configuration without saturating the double bond, a unique adaptation to membrane stress caused by organic solvents [4]. The isomerization mechanism involves cytochrome c-type heme proteins that directly shift double bond geometry, as demonstrated by deuterium labeling studies [4].

In plants, cis-13-octadecenoic acid is preferentially incorporated into triacylglycerols (TAGs) at the sn-2 position via lysophosphatidic acid acyltransferase 2 (LPAT2). This compartmentalization enhances oilseed storage efficiency, as observed in engineered Camelina lines coexpressing Δ6 desaturases and LPAT2 [1].

Regulation of Biosynthetic Pathways

Key regulatory nodes in cis-13-octadecenoic acid biosynthesis include:

  • Desaturase Expression: The Δ6-18:0-ACP desaturase gene is tightly regulated by developmental and environmental cues. In Thunbergia, seed-specific promoters drive high desaturase activity during oil accumulation phases [1].
  • Thioesterase Activity: Overexpression of FatA-type thioesterases increases flux through the pathway by liberating fatty acids from ACP, as demonstrated in transgenic systems [1].
  • Elongase Suppression: Downregulation of β-ketoacyl-ACP synthase II (KASII) in Thunbergia alata prevents elongation of 16:1Δ6-ACP to 18:1Δ8-ACP, favoring accumulation of shorter-chain monoenes [1]. Similar regulatory interactions may govern cis-13-octadecenoic acid levels in other species.

A feedback mechanism involving peroxisome proliferator-activated receptors (PPARs) has been proposed in animals, where cis-13-octadecenoic acid modulates lipid metabolism genes . However, this requires further validation in non-mammalian systems.

Comparative Analysis with Related Fatty Acid Metabolism

cis-13-Octadecenoic acid biosynthesis diverges markedly from pathways producing structurally similar fatty acids:

Featurecis-13-Octadecenoic Acid PathwayPetroselinic Acid (Δ6-18:1) PathwaySapienic Acid (Δ6-16:1) Pathway
Desaturase SpecificityΔ13-18:0-ACP (hypothesized)Δ6-18:0-ACP [1]Δ6-16:0-ACP [1]
Key Regulatory EnzymeFatA thioesteraseFatA thioesteraseKASII elongase
Primary CompartmentEndoplasmic reticulumPlastidPlastid
Major FunctionMembrane fluidity, signalingSeed oil storageAntimicrobial defense

In Apiaceae species, petroselinic acid synthesis requires a Δ4-16:0-ACP desaturase and specialized thioesterases, whereas Thunbergia achieves high petroselinic acid yields using a Δ6-18:0-ACP desaturase and nonspecific FatA [1]. This highlights evolutionary flexibility in achieving similar metabolic outcomes.

Occurrence in Paullinia cupana

Paullinia cupana, commonly known as guaraná, represents one of the most significant plant sources of cis-13-octadecenoic acid documented in the literature. Research by Avato et al. (2003) conducted comprehensive fatty acid analysis of the seed oil from Paullinia cupana var. sorbilis (Mart.) Ducke, revealing a complex lipid composition containing both traditional fatty acids and cyanolipids. The investigation utilized gas chromatography and gas chromatography-mass spectrometry techniques to identify the fatty acid esterified to the nitrile group of cyanolipids, which constituted approximately 3% of the total oil from guaraná seeds.

The study demonstrated that cis-11-octadecenoic acid (cis-vaccenic acid) and cis-11-eicosenoic acid were the primary fatty acids identified, comprising 30.4% and 38.7% respectively of the fatty acids esterified to the nitrile group. While the specific concentration of cis-13-octadecenoic acid was not explicitly quantified in this study, the presence of related positional isomers of octadecenoic acid indicates the biosynthetic capacity of Paullinia cupana to produce various octadecenoic acid isomers, including cis-13-octadecenoic acid.

Additional research utilizing ultra-performance liquid chromatography-quadrupole-time-of-flight mass spectrometry has provided systematic analysis of chemical constituents in Paullinia cupana dried seeds, supporting its complex fatty acid profile. The methylxanthine compounds, including caffeine, catechins, theophylline, and theobromine, along with tannins, constitute the primary bioactive compounds reported for this plant. However, the fatty acid composition, particularly the presence of unusual octadecenoic acid isomers, contributes to the unique chemical profile of guaraná seeds.

Distribution in Rosa laevigata Essential Oil

Rosa laevigata Michx, an evergreen climbing shrub extensively distributed throughout China, represents the most well-documented plant source of cis-13-octadecenoic acid in terms of quantitative abundance. Comprehensive analysis by Yang et al. (2016) utilizing gas chromatography-mass spectrometry and gas chromatography-olfactometry revealed that cis-13-octadecenoic acid comprises 16.31% of the essential oil obtained from Rosa laevigata fruit through steam distillation.

The research identified a total of sixty-seven compounds in the essential oil, accounting for 99.97% of the total composition. The fatty acid profile demonstrated a distinctive pattern where cis-13-octadecenoic acid emerged as the second most abundant component, following palmitic acid (16.49%) and preceding linoleic acid (13.93%). This quantitative distribution establishes Rosa laevigata as a significant natural source of cis-13-octadecenoic acid, with concentrations substantially higher than those reported in other plant species.

The analytical methodology employed in this investigation utilized both structural identification and aromatic profiling techniques, providing comprehensive characterization of the essential oil composition. The overall aromatic profile was described as complex, exhibiting waxy, heavy refreshing, sweet, and woody characteristics with subtle tea notes. Among the twenty-four aroma compounds identified through gas chromatography-olfactometry, myristic acid was determined to be the key active odor compound in the essential oil.

The presence of cis-13-octadecenoic acid at such significant concentrations in Rosa laevigata essential oil suggests specialized biosynthetic pathways for this particular fatty acid isomer. The fruit of this plant has historically been utilized for both culinary and medicinal purposes, indicating potential applications beyond mere chemical composition.

Presence in Musella lasiocarpa Extracts

Musella lasiocarpa (Franch.), belonging to the monotypic genus Musella in the family Musaceae, represents another significant plant source of cis-13-octadecenoic acid. This species, found primarily in southwestern China, has attracted attention for its lotus-like golden inflorescence and traditional uses in medicine, food, and fodder.

Comprehensive phytochemical analysis utilizing high-performance liquid chromatography-mass spectrometry/mass spectrometry and gas chromatography-mass spectrometry revealed the presence of cis-13-octadecenoic acid in the ethyl acetate fraction of Musella lasiocarpa extracts. The analysis identified an impressive array of compounds, including phenolic acids, fatty acids, esters, terpenoids, and flavonoids in the most biologically active ethyl acetate fraction.

The gas chromatography-mass spectrometry analysis specifically identified the relative content of fatty acids, with the order being 9-octadecenoic acid (Z)-, methyl ester (29.96%), trans-13-octadecenoic acid (8.86%), and 9-octadecenoic acid among the major fatty acid components. While the specific concentration of cis-13-octadecenoic acid was reported as 1.47% in phytochemical extracts, the presence of its trans isomer at 8.86% indicates active biosynthetic pathways for position-13 octadecenoic acid isomers in this species.

The biological activity studies demonstrated that the ethyl acetate fraction of Musella lasiocarpa exhibited potent antioxidant properties, with IC50 values of 22.17 μg/mL for DPPH radical scavenging, 12.10 μg/mL for ABTS radical scavenging, and 125.66 μg/mL for α-glucosidase inhibitory activity. The ferric reducing antioxidant power was measured at 1513.89 mg FeSO4/g dry extract, and oxygen radical absorbance capacity was 524.11 mg Trolox/g dry extract, both exceeding the control antioxidant BHT.

Distribution in Other Plant Species

Several additional plant species have been reported to contain cis-13-octadecenoic acid, although with varying degrees of documentation and quantification. Plectranthus scutellarioides extracts have been shown to contain cis-13-octadecenoic acid as a significant component, with research indicating anti-inflammatory, hypocholesterolemic, anti-histamine, anti-acne, and anti-arthritic properties. The compound has been identified alongside other bioactive fatty acids including oleic acid, which demonstrates antifungal, anti-inflammatory, antibacterial, and antioxidant properties.

Germinated Bambara groundnut has been documented to contain cis-13-octadecenoic acid, as reported in multiple literature sources focusing on naturally occurring plant fatty acids. The presence of this compound in germinated seeds suggests potential involvement in metabolic processes during seed germination and early plant development.

Opuntia ficus-indica seed oil has been reported to contain cis-13-octadecenoic acid at concentrations of 40.5% by weight, as documented in the Fatplants database. This concentration represents one of the highest reported levels of cis-13-octadecenoic acid in plant sources, though this data requires verification through peer-reviewed research.

Additional Rosa species have been investigated for their fatty acid compositions, with Rosa damascena and Rosa canina seed oils showing complex fatty acid profiles dominated by linoleic acid (54.18% and 48.84% respectively) and α-linolenic acid (15.09% and 20.65% respectively). While specific quantification of cis-13-octadecenoic acid in these species was not provided in the available literature, the presence of diverse fatty acid compositions in Rosaceae family plants suggests potential occurrence of this compound.

Microbial Production

cis-13-Octadecenoic Acid in Pyrococcus furiosus

Pyrococcus furiosus represents the first documented archaeal source of cis-13-octadecenoic acid, providing significant insights into the biosynthetic capabilities of hyperthermophilic microorganisms. This heterotrophic, strictly anaerobic archaeon thrives under extreme temperature conditions, with an optimal growth temperature of 100°C, making it a model organism for studying extremophile metabolism.

Research by Carballeira et al. (1997) conducted the first comprehensive fatty acid analysis of Pyrococcus furiosus, revealing a total of eighteen different fatty acids ranging in chain length from C12 to C26. The fatty acid composition consisted of approximately 46% saturated fatty acids by weight, 31% monounsaturated fatty acids, and 23% dicarboxylic acids. Notably, cis-13-octadecenoic acid was identified among the monounsaturated fatty acids, though it was characterized as a minor component of the total fatty acid profile.

The study employed rigorous analytical methodology, including gas chromatography-mass spectrometry analysis of fatty acid methyl esters, to ensure accurate identification and quantification. Control experiments confirmed that the fatty acids originated from the organism's metabolism rather than from the culture medium, as no fatty acids were detected in the uninoculated medium, and only traces of palmitic acid were found after cultivation. The crude lipid extract from Pyrococcus furiosus revealed no free fatty acids, indicating that all fatty acids were present in esterified form within cellular components.

The presence of cis-13-octadecenoic acid in Pyrococcus furiosus is particularly significant as it represents adaptation to extreme temperature conditions. The organism's ability to synthesize this specific fatty acid isomer at temperatures near 100°C suggests specialized enzymatic mechanisms for fatty acid desaturation under hyperthermophilic conditions. This finding expands our understanding of fatty acid biosynthesis in extreme environments and provides insights into the evolutionary adaptations of archaeal lipid metabolism.

Production in Fermentation Processes

Fermentation processes involving various microorganisms have been identified as sources of cis-13-octadecenoic acid, though detailed quantitative studies remain limited. Research on lactic acid bacteria fermentation has demonstrated the production of various fatty acid metabolites, including positional isomers of octadecenoic acid. The metabolic diversity in biohydrogenation of polyunsaturated fatty acids by lactic acid bacteria involves complex pathways that can lead to the formation of conjugated fatty acids and their subsequent reduction products.

Studies utilizing Lactobacillus plantarum and related species have shown the capability to produce cis-13-octadecenoic acid during fermentation processes. The oxygen-independent fatty acid synthesis pathway, historically termed the anaerobic pathway, operates through isomerization of trans double bond intermediates in the fatty acid elongation cycle. This pathway has been demonstrated in various fermentative bacteria, including Clostridium species and other anaerobic microorganisms.

The fermentation of mung bean sour liquid has been reported to contain methyl esters of cis-13-octadecenoic acid, with the concentration correlating with microbial activity during the fermentation process. This finding suggests that fermentation conditions, including pH, temperature, and nutrient availability, may influence the production of this specific fatty acid isomer.

Comprehensive lipidomics analysis of fatty acid metabolites produced by gut microbiota has revealed the presence of cis-13-octadecenoic acid among the products of microbial metabolism. The study employed liquid chromatography-mass spectrometry-based approaches to identify and quantify various fatty acid metabolites, including hydroxy fatty acids, oxo fatty acids, conjugated fatty acids, and positional isomers of common fatty acids.

Other Microbial Sources

Several additional microbial sources have been reported to produce cis-13-octadecenoic acid, though detailed characterization remains limited. Pediococcus species have been documented to produce hydroxy derivatives of cis-13-octadecenoic acid through biohydrogenation processes. Research by Takeuchi et al. (2013) demonstrated that specific strains can hydrate double bonds in unsaturated fatty acids, producing 13-hydroxy-cis-9-octadecenoic acid from linoleic acid substrates.

The biohydrogenation process involves the conversion of polyunsaturated fatty acids through a series of enzymatic reactions that include double bond isomerization and selective reduction. Under optimized conditions, 2.3 mg/mL of 13-hydroxy-cis-9-octadecenoic acid was produced from 12.3 mg/mL of linoleic acid, demonstrating the potential for microbial production of cis-13-octadecenoic acid derivatives.

Marine bacteria have also been investigated as potential sources of unusual fatty acids, including cis-13-octadecenoic acid. Research on the marine bacterium Pseudomonas putida has demonstrated the ability to isomerize cis-13-octadecenoic acid to its trans configuration through enzymatic processes involving cytochrome c-type heme proteins. This isomerization capability suggests that marine bacteria may both produce and metabolize cis-13-octadecenoic acid as part of their adaptive responses to environmental stress.

Environmental microorganisms isolated from various ecosystems have shown diverse fatty acid production capabilities. The analysis of microbial communities from different environmental samples has revealed the presence of cis-13-octadecenoic acid and related isomers, though systematic studies of their production pathways remain limited. The role of environmental factors, including temperature, pH, and nutrient availability, in regulating the production of specific fatty acid isomers by environmental microorganisms requires further investigation.

Occurrence in Animal Tissues

Presence in Bovine Milk Fat

Bovine milk fat represents one of the most comprehensively studied animal sources of cis-13-octadecenoic acid, with multiple research investigations confirming its presence as a natural component of dairy lipids. Milk fat contains approximately 400 different fatty acids, making it one of the most complex natural fats, and cis-13-octadecenoic acid has been consistently identified as a monounsaturated fatty acid component within this complex matrix.

The fatty acid composition of bovine milk is derived from two primary sources: feed consumed by the animal and microbial activity in the rumen. Approximately 70% of the fat in milk is saturated, with about 11% comprising short-chain fatty acids, while approximately 25% consists of monounsaturated fatty acids and 2.3% polyunsaturated fatty acids. The presence of cis-13-octadecenoic acid within the monounsaturated fraction reflects both dietary influences and biohydrogenation processes occurring in the rumen.

Research utilizing mass spectrometry techniques has provided detailed characterization of the fatty acid composition in bovine milk fat, with particular attention to positional isomers of octadecenoic acid. The identification of cis-13-octadecenoic acid in milk fat has been confirmed through multiple analytical methodologies, including gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy.

The nutritional significance of cis-13-octadecenoic acid in milk fat extends beyond its basic compositional presence. Studies have investigated the potential biological activities of this fatty acid, including its role in membrane function and cellular metabolism. The compound has been noted for its potential anti-inflammatory, hypocholesterolemic, anti-histamine, anti-acne, and anti-arthritic properties, though specific quantitative studies in milk fat contexts remain limited.

Seasonal and dietary variations in milk fat composition have been documented, with environmental factors influencing the relative abundance of various fatty acids, including cis-13-octadecenoic acid. The composition of fatty acids in milk can be modified through dietary interventions, with research showing that feeding specific oilseeds can alter the fatty acid profile of milk fat.

Distribution in Human Plasma Lipids

Human plasma lipids represent another significant animal source where cis-13-octadecenoic acid has been documented, though with distinctive metabolic characteristics compared to more common fatty acids. Research by Emken et al. (1983) conducted comprehensive studies on the absorption and distribution of deuterated cis-13-octadecenoic acid in human plasma lipids, providing detailed insights into the metabolic fate of this fatty acid isomer.

The investigation utilized deuterium-labeled fatty acids in a multiple-labeled feeding experiment, allowing direct comparison of the distribution of cis-13-octadecenoic acid with cis-9-octadecenoic acid (oleic acid) in human plasma lipids. The study revealed that plasma lipids selectively excluded both trans-13-octadecenoic acid and cis-13-octadecenoic acid relative to oleic acid in all neutral and phospholipid fractions.

Particularly notable was the finding that discrimination against incorporation of cis-13-octadecenoic acid into plasma cholesteryl ester and 2-acyl phosphatidylcholine was substantial, though not as absolute as observed with the trans isomer. The 1-acyl phosphatidylcholine fraction exhibited different selectivity patterns, showing preferential incorporation of the trans isomer over the cis isomer.

The analysis of chylomicron triglyceride components indicated that all three fatty acids (cis-9-octadecenoic, cis-13-octadecenoic, and trans-13-octadecenoic acids) were equally well absorbed from the intestinal tract. However, the subsequent distribution and incorporation into plasma lipid classes showed marked differences, with cis-13-octadecenoic acid showing intermediate behavior between oleic acid and the trans-13 isomer.

These findings have important implications for understanding the nutritional and metabolic significance of cis-13-octadecenoic acid in human metabolism. The selective exclusion from certain plasma lipid fractions suggests specialized metabolic pathways and potential functional roles distinct from those of oleic acid. The research provides fundamental data for understanding the bioavailability and metabolic fate of cis-13-octadecenoic acid when consumed as part of the human diet.

Other Animal Sources

Various other animal tissues have been investigated as potential sources of cis-13-octadecenoic acid, though documentation varies in comprehensiveness. Porcine adipose tissue has been analyzed for fatty acid composition, revealing complex patterns of fatty acid distribution across different adipose tissue locations. Research on Ningxiang pig adipose tissues demonstrated differential fatty acid compositions between dorsal subcutaneous adipose, abdominal subcutaneous adipose, and perirenal adipose tissues.

The analysis revealed that oleic acid (cis-9-octadecenoic acid) was the predominant monounsaturated fatty acid across all adipose tissue locations, ranging from 36.72% to 49.71% depending on the specific tissue and sex of the animal. While cis-13-octadecenoic acid was not specifically quantified in these studies, the presence of cis-11-eicosenoic acid (ranging from 0.41% to 1.23%) suggests the biosynthetic capability for producing positional isomers of unsaturated fatty acids.

Fish tissues have been investigated for their fatty acid compositions, with particular attention to unusual fatty acids and positional isomers. Research on various fish species has revealed the presence of multiple octadecenoic acid isomers, including cis-13-octadecenoic acid, though specific quantitative data remains limited. The compound has been identified as a constituent of various lipid fractions from fish tissues, particularly in cooked preparations where thermal processing may influence fatty acid composition.

Poultry tissues have also been examined for unusual fatty acid content, with research focusing on the effects of dietary interventions on tissue fatty acid composition. Studies investigating the tissue fatty acid composition of poultry fed different fat sources have revealed the presence of various monounsaturated fatty acids, though specific identification of cis-13-octadecenoic acid requires further detailed analysis.

The distribution of fatty acids across different animal tissues appears to be influenced by species-specific metabolic pathways, dietary intake, and environmental factors. Research on fatty acid composition of various animal tissues has revealed non-random distribution patterns, with shorter and more unsaturated fatty acids showing greater tendency to occupy specific positions in triacylglycerol structures.

Environmental Factors Affecting Natural Abundance

Temperature Effects on Fatty Acid Biosynthesis

Temperature represents one of the most significant environmental factors influencing the natural abundance of cis-13-octadecenoic acid and related fatty acids in biological systems. Research has consistently demonstrated that temperature affects both the total fatty acid content and the specific composition of fatty acid profiles across diverse organisms.

In plant systems, temperature influences fatty acid composition through multiple mechanisms. Studies on rapeseed, soybeans, and sunflowers have revealed moderate but significant negative correlations between temperature and the proportion of polyunsaturated fatty acids. The analysis utilized the mean temperature of the last 30 days before harvest as a measure of climatic conditions, revealing correlation coefficients (R²) ranging from 0.11 to 0.42 for different species and fatty acid types. Despite relatively small temperature differences between locations, these correlations were statistically significant, demonstrating the sensitivity of fatty acid biosynthesis to thermal conditions.

The molecular mechanisms underlying temperature effects on fatty acid composition involve post-translational regulation of key enzymes. Research on Arabidopsis thaliana has demonstrated that fatty acid desaturase activities are significantly affected by growth temperature, with the expression and activities of these enzymes showing temperature-dependent patterns. The study revealed that substantial differences in seed oil traits between different years and field locations can be attributed to temperature variations affecting fatty acid biosynthesis.

In Brassica napus, temperature effects on fatty acid desaturation have been studied extensively, revealing two distinct phases of desaturation at different temperatures. Low temperatures were associated with increased levels of polyunsaturated fatty acids, particularly linoleic acid, while higher temperatures favored the accumulation of monounsaturated fatty acids such as oleic acid. The research demonstrated that these temperature-induced changes occur at the level of fatty acid desaturase enzyme activity rather than gene expression alone.

Light Intensity and Photoperiod Effects

Light conditions significantly influence fatty acid biosynthesis and the natural abundance of cis-13-octadecenoic acid in photosynthetic organisms. Research has demonstrated that light intensity affects both the total lipid content and the specific fatty acid composition through complex regulatory mechanisms.

Studies on Arabidopsis thaliana grown under different light intensities revealed that fatty acid synthesis, membrane lipid content, and plastid lipid biosynthetic pathway activity were significantly higher in plants grown under low light compared to normal light conditions. Plants grown under high light showed lower rates of fatty acid synthesis but higher fatty acid flux through the endoplasmic reticulum pathway, along with increased triacylglycerol content.

The regulatory mechanisms involve post-translational control of acetyl-CoA carboxylase, the key enzyme in plastidic fatty acid synthesis. Changes in light conditions modulate the activity of this enzyme through post-translational modifications, affecting the overall rate of fatty acid synthesis and the distribution of fatty acids between different biosynthetic pathways.

In microalgae systems, light intensity has been shown to influence the production of specific fatty acid isomers, including positional isomers of octadecenoic acid. Research on Synechocystis sp. PCC6803 demonstrated that light intensity patterns mimicking day/night cycles affected the fatty acid composition, with optimal conditions for specific fatty acid production occurring at light intensities between 400-1600 μmol/m²/s.

The effects of light conditions extend beyond simple intensity to include photoperiod duration and light quality. Studies have shown that changing the duration of the photoperiod and using pulsed light can stimulate the production of specific fatty acids in various organisms. Red and blue LED lighting have been particularly effective in improving biomass productivity and fatty acid synthesis in diverse taxonomic groups.

Nutrient Availability and Soil Conditions

Nutrient availability represents a crucial environmental factor affecting the natural abundance of cis-13-octadecenoic acid and related fatty acids. Research has demonstrated that the availability of nitrogen, phosphorus, potassium, and trace elements significantly influences fatty acid composition in plants.

Studies on microalgae have provided detailed insights into the relationship between nutrient availability and fatty acid production. Research on Scenedesmus obliquus revealed that nutritional composition of growth media had significant impacts on both growth rate and fatty acid composition. The highest levels of saturated fatty acids, particularly palmitic acid, were positively correlated with higher levels of sodium and trace elements such as iron, manganese, molybdenum, and cobalt in media with lower nitrogen and phosphorus content.

Physical Description

Solid

XLogP3

7.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

282.255880323 g/mol

Monoisotopic Mass

282.255880323 g/mol

Heavy Atom Count

20

Melting Point

26.5 - 27 °C

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

693-71-0

Wikipedia

(13Z)-octadecenoic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]

Dates

Last modified: 08-15-2023

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